molecular formula C9H14O B1346930 2,6,6-Trimethylcyclohex-2-en-1-one CAS No. 20013-73-4

2,6,6-Trimethylcyclohex-2-en-1-one

Cat. No. B1346930
CAS RN: 20013-73-4
M. Wt: 138.21 g/mol
InChI Key: NAXZOZQQIIMORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,6-Trimethylcyclohex-2-en-1-one, also known as 2,6,6-TMC, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a cyclic ketone with three methyl groups attached to the cyclohexane ring. It has been found to have unique properties that make it useful for a variety of scientific applications.

Scientific Research Applications

Oxidation and Hydroxylation

2,6,6-Trimethylcyclohex-2-en-1-one, as a compound derived from carotenoids, is involved in selective oxidation and hydroxylation processes. Cytochromes P450, particularly CYP260B1 and CYP267B1, have been shown to effectively oxidize compounds like 2,6,6-Trimethylcyclohex-2-en-1-one under mild conditions. This research highlights the compound's relevance in organic chemistry for the efficient and selective oxidation of isoprenoids and norisoprenoids, important in bioactive properties and chemical synthesis (Litzenburger & Bernhardt, 2016).

Aroma and Fragrance Chemistry

The compound plays a significant role in fragrance chemistry. Studies have synthesized various trimethylcyclohexanones and related compounds from 2,6,6-Trimethylcyclohex-2-en-1-one to examine their odor characteristics. These studies contribute to understanding the molecular basis of fragrance and aroma, particularly in relation to the patchouli aroma character (Weyerstahl et al., 1989).

Synthesis of Flavor and Fragrance Compounds

The compound is used as a precursor in the synthesis of flavor and fragrance compounds. For example, it was utilized in synthesizing 1-[3-(Propylthio)butyryl]-2,6,6-trimethylcyclohexene, known for its powerful flavors and fragrances. This showcases its application in the creation of novel scent and taste compounds (Jonghoon Oh et al., 1985).

Photocycloaddition Reactions

2,6,6-Trimethylcyclohex-2-en-1-one is involved in photocycloaddition reactions. These reactions are crucial in the synthesis of complex organic compounds and have potential applications in pharmaceuticals and materials science (Inga Inhülsen et al., 2008).

Environmental Chemistry

In environmental chemistry, 2,6,6-Trimethylcyclohex-2-en-1-one is significant in understanding the ozonolysis of β-ionone, a reaction relevant to atmospheric chemistry and the formation of secondary organic aerosols. This research contributes to our understanding of the environmental fate of such compounds (Zhao & Zou, 2016).

Enzymatic Synthesis

The compound is also used in enzymatic synthesis processes. For instance, it has been used in the enzymatic synthesis of chiral compounds, highlighting its role in the production of stereochemically complex molecules (Wada et al., 2003).

properties

IUPAC Name

2,6,6-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-5-4-6-9(2,3)8(7)10/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXZOZQQIIMORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173830
Record name 2,6,6-Trimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6-Trimethylcyclohex-2-en-1-one

CAS RN

20013-73-4
Record name 2,6,6-Trimethyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20013-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,6-Trimethyl-2-cyclohexen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020013734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,6-Trimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,6-trimethylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077U78EJL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

15.4 g of 1,3,3-trimethyl-7-oxabicyclo-[4.1.0]heptan-2-one, 1.8 g of triphenylphosphine and 2.76 g of 1,2-bis-(diphenylphosphino)-ethane were placed under argon gasification in a round flask equipped with a thermometer and a reflux condenser and the mixture was treated with 2.0 g of bis-(dibenzylidene acetone)palladium(O). The reaction vessel was then immersed in an oil-bath preheated to 150° C. and the reaction mixture was stirred at this temperature with a magnetic stirrer for 1 hour under continued argon gasification. A gas-chromatographical analysis of the mixture obtained without an internal standard gave peaks for 3-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one (81.9 area %) and 2,6,6-trimethyl-2-cyclohexen-1-one (18 area %). For the working-up, the reaction mixture, cooled to room temperature, was taken up in 20 ml of ethyl acetate and filtered over silica gel in a sintered glass suction filter. The content of the suction filter was rinsed three times with 150 ml of ethyl acetate each time. The filtrate was evaporated to constant weight in a rotary evaporator under a water-jet vacuum at a bath temperature of 40° C. The residue (21.5 g of a yellowish oil) was dissolved in 100 ml of diethyl ether and the solution was added to a separating funnel S1. Two further separating funnels S2 and S3 were each charged with 100 ml of diethyl ether. Then, three 150 ml portions of 3N sodium hydroxide solution were passed in succession and with good intermixing through the three extraction vessels S1 -S3. The ether phases were discarded. The combined alkaline extracts were acidified cautiously (pH about 1) with about 300 ml of concentrated hydrochloric acid while cooling with ice and then saturated with 500 g of sodium chloride while stirring. Three separating funnels S4 -S6 were each charged with 200 ml of ethyl acetate. Thereafter, the aqueous product solution and subsequently three 150 ml portions of saturated sodium chloride solution were passed in succession and with good intermixing through the three extraction vessels S4 -S6. The combined organic phases were dried over sodium sulphate. The drying agent was filtered off under suction and rinsed on the suction filter twice with 100 ml of ethyl acetate each time. The filtrate was evaporated in a rotary evaporator under a water-jet vacuum at a bath temperature of 40° C. and the residue was dried in a high vacuum. There were obtained 10.1 g (65.6%) of 3-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one in the form of colourless crystals with a purity of 99.6%: m.p. 112°-114° C. after recrystallization from diisopropyl ether.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylidene acetone)palladium(O)
Quantity
2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

30 g of acrolein (boiling point about 105° C) are added dropwise in the course of 60 minutes to 150 g of ethyl isopropyl ketone and 2 g of p-toluenesulfonic acid, under reflux. The water formed is removed. After 3 hours, the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C. The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C and is thereafter distilled under reduced pressure. 7 g of water, 3 g of acrolein, 122 g of ethyl isopropyl ketone, 22 g of 2,6,6-trimethyl-cyclohex-2-en-1-one (free from isomers) and 28 g of residue are obtained. This amounts to a yield of 57%, based on ethyl isopropyl ketone employed.
Name
acrolein
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6,6-Trimethylcyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
2,6,6-Trimethylcyclohex-2-en-1-one
Reactant of Route 4
2,6,6-Trimethylcyclohex-2-en-1-one
Reactant of Route 5
2,6,6-Trimethylcyclohex-2-en-1-one
Reactant of Route 6
Reactant of Route 6
2,6,6-Trimethylcyclohex-2-en-1-one

Citations

For This Compound
45
Citations
F Jüttner - Applied and environmental microbiology, 1984 - Am Soc Microbiol
The volatile substances present in a eutrophic shallow lake were determined qualitatively and quantitatively during the growing season, allowing a first-time analysis of the dynamics of …
Number of citations: 126 journals.asm.org
H Pfander, PA Semadeni - Australian Journal of Chemistry, 1995 - CSIRO Publishing
Starting with the readily available (-)-(S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (2) an optically active enriched sample of (+)-(6R)-α-ionone (1) (85% enantiomeric excess) was …
Number of citations: 14 www.publish.csiro.au
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 21 flavouring substances in the …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 21 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
O Gorlova, P Pribylova, E Vyskocilova, K Peroutkova… - Catalysis Today, 2023 - Elsevier
This study focuses on the Baeyer-Villiger (BV) oxidation of β-cyclocitral using tin-modified mixed oxides based on hydrotalcites as catalysts. Hydrotalcite-like compounds modified with …
Number of citations: 0 www.sciencedirect.com
D Koteska, S Sanchez Garcia, I Wagner-Döbler… - Marine Drugs, 2022 - mdpi.com
The dinoflagellate Prorocentrum cordatum, often called P. minimum, is a potentially toxic alga found in algal blooms. Volatile compounds released by the alga might carry important …
Number of citations: 5 www.mdpi.com
M Jiang, C Kulsing, Y Nolvachai, PJ Marriott - Analytical chemistry, 2015 - ACS Publications
Comprehensive two-dimensional gas chromatography hyphenated with accurate mass time-of-flight mass spectrometry (GC × GC-accTOFMS) was applied for improved analytical …
Number of citations: 82 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 22 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of 22 …
Number of citations: 14 efsa.onlinelibrary.wiley.com
AJN Sellés, H Maarse, JMH Bemelmans - Food chemistry, 1986 - Elsevier
The effect of gamma irradiation on the volatile components, physicochemical properties and organoleptic attributes of grapefruit juice extracted from fruits in the dose range 0·50–1·0 …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.